Bicyclo[2.2.2]oct-2-en-1-ol
Overview
Description
Bicyclo[2.2.2]oct-2-en-1-ol is an organic compound with the molecular formula C8H12O. It is a bicyclic alcohol featuring a unique structure where two cyclohexane rings are fused together with a bridging methylene group. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-en-1-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclohexadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent reduction and hydrolysis steps yield the desired alcohol . Another method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-en-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in acidic medium.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Bicyclo[2.2.2]oct-2-en-1-one.
Reduction: Bicyclo[2.2.2]octane-1-ol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
Bicyclo[2.2.2]oct-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-2-en-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can be reversible or irreversible depending on the nature of the interaction . The compound’s rigid structure allows it to fit precisely into enzyme active sites, making it an effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A saturated analog without the double bond.
Bicyclo[2.2.2]oct-5-en-2-one: A ketone derivative with a double bond at a different position.
Bicyclo[2.2.2]octane-1-carboxylate: An ester derivative used in various synthetic applications.
Uniqueness
Bicyclo[2.2.2]oct-2-en-1-ol is unique due to its specific structural features, including the presence of a hydroxyl group and a double bond within the bicyclic framework. These features confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
bicyclo[2.2.2]oct-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-1-7(2-5-8)3-6-8/h1,4,7,9H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZYREKPCQTYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218390 | |
Record name | Bicyclo(2.2.2)oct-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68211-36-9 | |
Record name | Bicyclo(2.2.2)oct-2-en-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068211369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.2)oct-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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